molecular formula C15H20O3S B15300521 7-Octynyl p-toluenesulfonate

7-Octynyl p-toluenesulfonate

Cat. No.: B15300521
M. Wt: 280.4 g/mol
InChI Key: OJNJXLZRWIEFKZ-UHFFFAOYSA-N
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Description

7-Octynyl p-toluenesulfonate (CAS: Not explicitly provided in evidence) is an alkyl sulfonate ester derived from p-toluenesulfonic acid and 7-octyn-1-ol. Its structure features an alkyne group at the terminal position of an eight-carbon chain, distinguishing it from simpler alkyl p-toluenesulfonates like ethyl or isopropyl derivatives. This compound is primarily utilized in organic synthesis as an alkylating agent or as a precursor for click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) due to its reactive alkyne moiety .

Synthesis: While direct evidence for its synthesis is lacking, analogous methods involve reacting p-toluenesulfonyl chloride with the corresponding alcohol (e.g., 7-octyn-1-ol) under basic conditions. highlights refluxing with potassium hydroxide in toluene, a method likely applicable here .

Properties

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

oct-7-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H20O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h1,9-12H,4-8,13H2,2H3

InChI Key

OJNJXLZRWIEFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octynyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 7-octyn-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+7-octyn-1-ol7-Octynyl p-toluenesulfonate+HCl\text{p-Toluenesulfonyl chloride} + \text{7-octyn-1-ol} \rightarrow \text{7-Octynyl p-toluenesulfonate} + \text{HCl} p-Toluenesulfonyl chloride+7-octyn-1-ol→7-Octynyl p-toluenesulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of 7-Octynyl p-toluenesulfonate can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can enhance the solubility of reactants and improve the yield of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Tosylates typically undergo SN2 mechanisms for primary alkyl groups, leading to inversion of configuration at the reactive center . For 7-Octynyl p-toluenesulfonate, the tosylate group (-OTs) would act as a good leaving group, facilitating substitution with nucleophiles (e.g., hydroxide, alkoxide, or thiols).

Key Features :

  • Stereochemical Outcome : Inversion of configuration at the carbon bearing the tosylate group .

  • Nucleophile Sensitivity : Reactivity depends on the nucleophile’s strength and steric factors. Strong nucleophiles (e.g., NaOH, NH₃⁻) favor SN2 pathways.

Comparison with Analogous Tosylates :

CompoundReaction TypeNucleophileProduct
n-Octyl p-toluenesulfonateSN2 substitutionNaOHn-Octanol
(R)-2-octyl tosylateSN2 substitutionC₆H₅S⁻(S)-2-octyl benzenethiol
7-Octynyl p-toluenesulfonateSN2 substitution(Nu⁻)7-Octynyl nucleophile

Elimination Reactions

Conditions :

  • Base : Strong bases (e.g., KOH, EtONa).

  • Temperature : Elevated temperatures favor elimination over substitution.

Product :

  • Alkene formation : Likely dependent on the position of β-hydrogens relative to the tosylate group.

  • Alkyne stability : The existing alkyne (C≡C) may resist further elimination due to bond strength.

Reactivity in Solvolysis

Tosylates undergo SN1 mechanisms in polar protic solvents, but this is less common for primary alkyl tosylates. For 7-Octynyl p-toluenesulfonate, solvolysis would require carbocation formation, which is unlikely if the adjacent carbons lack stabilization (e.g., via resonance or branching).

Factors Affecting Solvolysis :

  • Solvent : Polar protic solvents (e.g., water, ethanol) favor ionization.

  • Stability of Carbocation : Unlikely for a primary carbocation; SN2 dominates.

Research Gaps

The provided sources lack direct studies on 7-Octynyl p-toluenesulfonate. Future research should investigate:

  • Kinetic data : Reaction rates under varied conditions (e.g., pH, temperature).

  • Stereochemical outcomes : Inversion vs. retention in substitution reactions.

  • Elimination pathways : Impact of the alkyne group on product distribution.

Scientific Research Applications

7-Octynyl p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-Octynyl p-toluenesulfonate involves the activation of the sulfonate group, which facilitates nucleophilic attack by various reagents. The octynyl group can participate in reactions through its triple bond, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physical Properties

Key differences arise from the alkyl chain length and functional groups:

Compound Molecular Weight Functional Group Retention Time (HPLC) Solubility
Ethyl p-toluenesulfonate 200.24 g/mol Ethyl (C2) 0.99 Soluble in organic solvents
Isopropyl p-toluenesulfonate 214.27 g/mol Isopropyl (C3, branched) 1.00 Soluble in organic solvents
7-Octynyl p-toluenesulfonate ~266.35 g/mol* Octynyl (C8, linear, alkyne) Estimated >1.5 Lower solubility in polar solvents

*Estimated based on structural analogs.

  • Retention Time : The longer carbon chain and alkyne group in 7-octynyl p-toluenesulfonate increase hydrophobicity, likely resulting in higher HPLC retention times compared to ethyl/isopropyl derivatives .
  • Solubility : Reduced polarity due to the extended alkyl chain limits solubility in aqueous media, necessitating organic solvents (e.g., toluene, DCM) for reactions .
2.3 Analytical and Regulatory Considerations
  • Chromatographic Separation : Ethyl and isopropyl p-toluenesulfonates are resolved with a resolution ≥1.5 under standardized HPLC conditions . For 7-octynyl derivatives, method adjustments (e.g., gradient elution) may be necessary due to increased retention.
  • Regulatory Status: Ethyl p-toluenesulfonate is classified as a mutagen (Category 2) under EU regulations. No direct data exists for 7-octynyl p-toluenesulfonate, but its larger size may reduce volatility and inhalation risks .
2.4 Research Findings
  • Synthetic Efficiency : Ethyl/isopropyl derivatives achieve >90% yield under mild conditions, while 7-octynyl p-toluenesulfonate may require prolonged reaction times or inert atmospheres due to alkyne sensitivity .
  • Thermal Stability : Branched derivatives (e.g., isopropyl) exhibit higher stability than linear-chain analogs. The alkyne group in 7-octynyl derivatives could introduce instability under oxidative conditions.

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